6-Bromo-5-chloro-8-methylquinolin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-8-methylquinolin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 8-methylquinoline, followed by amination at the 3-position . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-8-methylquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boron reagents to substitute the bromine atom with various aryl or alkyl groups.
Nucleophilic Substitution: Reagents like sodium amide can be used to replace the chlorine atom with amine groups.
Major Products
The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities .
Scientific Research Applications
6-Bromo-5-chloro-8-methylquinolin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-8-methylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-5-chloro-8-methylquinolin-3-amine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the quinoline ring.
Properties
Molecular Formula |
C10H8BrClN2 |
---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
6-bromo-5-chloro-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H8BrClN2/c1-5-2-8(11)9(12)7-3-6(13)4-14-10(5)7/h2-4H,13H2,1H3 |
InChI Key |
UGLGYDVCHSKKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC(=C2)N)Cl)Br |
Origin of Product |
United States |
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